3-Nitropropanoate

Succinate dehydrogenase Mitochondrial toxicity Enzyme kinetics

3-Nitropropanoate is the definitive tool for sustained, irreversible mitochondrial Complex II inhibition. Unlike reversible competitors such as malonate, this mechanism-based suicide inactivator forms a covalent adduct with the SDH active site, producing bioenergetic disruption that cannot be reversed by washing or substrate competition. With 200-fold higher potency in dopamine neuron loss models (EC50 0.21 mM vs. 42 mM for malonate) and validated antimycobacterial activity (MIC 3.3 µM against M. tuberculosis), it is an essential benchmark for neurodegeneration research and anti-tubercular drug discovery. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C3H4NO4-
Molecular Weight 118.07 g/mol
Cat. No. B1233125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropropanoate
Molecular FormulaC3H4NO4-
Molecular Weight118.07 g/mol
Structural Identifiers
SMILESC(C[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)/p-1
InChIKeyWBLZUCOIBUDNBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitropropanoate for Succinate Dehydrogenase and Isocitrate Lyase Inhibition Research


3-Nitropropanoate (3-NPA), the conjugate base of 3-nitropropanoic acid, is a C-nitro compound that functions as a mechanism-based, irreversible inhibitor of mitochondrial succinate dehydrogenase (SDH, Complex II) and a potent inhibitor of isocitrate lyase (ICL) [1]. As a reaction-intermediate analog of succinate, 3-NPA undergoes enzymatic oxidation by SDH to form a covalent adduct with a catalytic arginine residue, leading to irreversible enzyme inactivation [2]. This compound is naturally produced by over 30 species of plants and fungi as a defense toxin and is widely employed in research to model mitochondrial dysfunction, study neurodegenerative disease mechanisms, and evaluate antimycobacterial activity [3].

Why Generic Mitochondrial Inhibitors Cannot Substitute for 3-Nitropropanoate


3-Nitropropanoate is not interchangeable with other SDH or TCA cycle inhibitors due to its unique dual mechanism of action: it acts as both a competitive inhibitor (Ki = 1.8–2.0 mM for SDH) and a time-dependent, irreversible suicide inactivator that forms a covalent enzyme adduct [1]. Unlike the reversible, purely competitive inhibitor malonate, 3-NPA generates a carbanion intermediate that irreversibly alkylates the active site, producing sustained metabolic disruption that is not reversed by washing or substrate competition [2]. Furthermore, 3-NPA simultaneously inhibits both SDH and fumarase, two sequential enzymes in the TCA cycle, whereas analogs such as itaconate and bromopyruvate exhibit distinct enzyme selectivity profiles [3]. These mechanistic differences translate directly to experimental outcomes—3-NPA produces more severe and prolonged bioenergetic defects than malonate at equimolar concentrations, as evidenced by lactate accumulation and neuronal toxicity studies [4].

Quantitative Differentiation of 3-Nitropropanoate from Closest Analogs: Head-to-Head Evidence


3-NPA vs. Malonate: Irreversible Suicide Inactivation Differentiates from Reversible Competitive Inhibition

3-NPA is approximately 20-fold less potent than malonate as a competitive inhibitor of succinate dehydrogenase (SDH) (Ki = 1.84–2.0 mM for 3-NPA vs. Ki ≈ 0.1 mM for malonate) [1]. However, 3-NPA undergoes SDH-catalyzed oxidation to form a reactive carbanion that covalently and irreversibly inactivates the enzyme, a property completely absent in malonate [2]. Malonate-treated enzyme activity is fully restored by washing or substrate competition, whereas 3-NPA-treated enzyme remains permanently inactivated [3].

Succinate dehydrogenase Mitochondrial toxicity Enzyme kinetics

3-NPA vs. Malonate: Differential Neuronal Vulnerability and Metabolic Stress Induction

In rat mesencephalic cultures, 3-NPA is approximately 200-fold more potent than malonate at inducing dopamine (DA) neuron loss (EC50 = 0.21 mM for 3-NPA vs. 42 mM for malonate) [1]. At concentrations that produced comparable SDH inhibition (0.5 mM 3-NPA vs. 50 mM malonate), 3-NPA induced a nearly 2-fold increase in lactate production after 3 hours of treatment, whereas malonate produced no significant elevation above baseline [2].

Neuronal culture Metabolic stress Dopamine neurons

3-NPA vs. Itaconate and Bromopyruvate: Superior Isocitrate Lyase Inhibition Potency

3-Nitropropionate inhibits isocitrate lyase (ICL), a critical enzyme of the glyoxylate cycle essential for Mycobacterium tuberculosis persistence, with a Ki of 3 µM for ICL1 and 110 µM for ICL2 [1]. This inhibition is significantly more potent than that of the structural analog itaconate (Ki = 120 µM for ICL1, 220 µM for ICL2) and the covalent inhibitor bromopyruvate (Ki = 120 µM for ICL1, 710 µM for ICL2) [2].

Isocitrate lyase Mycobacterium tuberculosis Glyoxylate cycle

3-NPA vs. 3-Nitropropanol: 3-NPA Exhibits Markedly Higher SDH Inhibitory Potency

3-NPA inhibits succinate dehydrogenase activity in cultured murine embryonal carcinoma cells, resulting in decreased intracellular ATP and cytotoxicity [1]. 3-Nitropropanol, a structurally related analog, also inhibits SDH but only at substantially higher concentrations than required for 3-NPA [2].

Succinate dehydrogenase Cellular ATP Cytotoxicity

3-NPA Exhibits Potent Antimycobacterial Activity (MIC = 3.3 µM)

3-NPA demonstrates potent antimycobacterial activity with a minimum inhibitory concentration (MIC) of 3.3 µM against Mycobacterium tuberculosis . This activity is mechanistically linked to its dual inhibition of succinate dehydrogenase and isocitrate lyase, both of which are essential for mycobacterial survival during infection [1].

Antimycobacterial Mycobacterium tuberculosis Infectious disease

Primary Research and Industrial Applications of 3-Nitropropanoate


Modeling Mitochondrial Dysfunction in Neurodegenerative Disease Research

3-NPA is the definitive tool for inducing acute, selective mitochondrial Complex II inhibition in neuronal cultures and animal models of Huntington's disease and Parkinson's disease [1]. Its 200-fold higher potency in producing dopamine neuron loss compared to malonate (EC50 0.21 mM vs. 42 mM) [2] and its irreversible mechanism of action make it uniquely suited for generating sustained metabolic stress that recapitulates key pathological features of these disorders.

Antitubercular Drug Discovery Targeting the Glyoxylate Cycle

3-NPA serves as a validated chemical starting point for developing novel antimycobacterial agents [1]. Its potent inhibition of Mycobacterium tuberculosis isocitrate lyase (Ki = 3 µM for ICL1) [2] and whole-cell antimycobacterial activity (MIC = 3.3 µM) [3] establish it as a benchmark for structure-activity relationship studies aimed at improving potency and selectivity.

Enzymology Studies of Suicide Inactivation Mechanisms

3-NPA is a classic example of a mechanism-based, suicide inhibitor, providing a valuable system for studying time-dependent irreversible enzyme inactivation [1]. The covalent adduct formed between 3-NPA and the catalytic arginine of succinate dehydrogenase [2] serves as a model for understanding how substrate analogs can be converted into reactive intermediates that permanently disable target enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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